molecular formula C15H14N4 B1522386 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline CAS No. 1151920-00-1

3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline

Cat. No.: B1522386
CAS No.: 1151920-00-1
M. Wt: 250.3 g/mol
InChI Key: BREZWJGDRJPRCX-UHFFFAOYSA-N
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Description

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)aniline (CAS 1151920-00-1) is a high-purity (95%) 1,2,3-triazole derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 15 H 14 N 4 and a molecular weight of 250.30 g/mol, this compound serves as a versatile building block for the synthesis of novel bioactive molecules . The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability, strong dipole moment, and ability to form hydrogen bonds, mimicking a peptide bond . This compound is specifically designed for researchers developing new therapeutic agents. Its structure, featuring an aniline moiety, makes it a key intermediate in creating derivatives for antimicrobial and antimalarial studies, as similar 1,4-disubstituted-1,2,3-triazoles have demonstrated potent in vitro activity against bacterial, fungal, and Plasmodium falciparum strains . Furthermore, structurally related N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have shown promising antiproliferative activity in anticancer research . Handling Precautions: This product is classified as harmful and irritating. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves and eye/face protection . Important Notice: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(1-benzyltriazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c16-14-8-4-7-13(9-14)15-11-19(18-17-15)10-12-5-2-1-3-6-12/h1-9,11H,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREZWJGDRJPRCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151920-00-1
Record name 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline
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Preparation Methods

General Synthetic Strategy

The synthesis generally follows a stepwise approach:

  • Step 1: Preparation of the alkyne-functionalized aniline derivative
    The starting material is often a 3-ethynylaniline or a protected derivative, providing the alkyne functionality at the meta position relative to the amino group.

  • Step 2: Preparation of benzyl azide
    Benzyl azide is prepared by nucleophilic substitution of benzyl halide (commonly benzyl chloride or bromide) with sodium azide in a suitable solvent system.

  • Step 3: Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
    The key step involves the cycloaddition of the benzyl azide with the alkyne-bearing aniline under copper(I) catalysis to form the 1,4-disubstituted 1,2,3-triazole ring.

  • Step 4: Purification and characterization
    The crude product is purified by column chromatography and characterized by NMR and other spectroscopic methods.

Detailed Preparation Procedure

Preparation of Benzyl Azide

  • Reagents: Benzyl chloride, sodium azide
  • Solvent: tert-Butanol/water mixture (4:1) or ethanol/water
  • Conditions: Stirring at room temperature to 70 °C for 30 minutes to several hours
  • Notes: Triethylamine may be added as a base to facilitate the reaction
  • Reference: Various studies report efficient azide formation under these conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents: Benzyl azide, 3-ethynylaniline (or derivative), CuSO4·5H2O, sodium ascorbate
  • Solvent: tert-Butanol/water (4:1) or ethanol/water mixtures
  • Catalyst loading: Typically 10 mol% CuSO4·5H2O and 20 mol% sodium ascorbate
  • Temperature: 40–60 °C
  • Reaction time: 10 minutes to several hours depending on scale and substrate
  • Work-up: Extraction with ethyl acetate, drying over Na2SO4, solvent evaporation
  • Purification: Silica gel column chromatography using dichloromethane/methanol or ethyl acetate/hexane mixtures
  • Notes: Sodium ascorbate reduces Cu(II) to Cu(I), the active catalyst species; reaction proceeds regioselectively to yield 1,4-disubstituted triazoles
  • Reference: This method is well-established and reported in multiple sources.

Alternative Synthetic Routes

  • Reduction of Nitro Precursors:
    Some protocols start with nitro-substituted intermediates that undergo CuAAC, followed by catalytic hydrogenation (e.g., Raney Nickel) to reduce the nitro group to an amine, yielding the aniline functionality.

  • One-Pot Multi-Component Reactions:
    Pseudo-four-component reactions involving aniline, benzyl halide, sodium azide, and alkyne in one pot have been reported, but often yield mixtures requiring chromatographic separation.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Notes
Benzyl azide formation Benzyl chloride + NaN3 in t-BuOH/H2O, 70 °C, 30 min >90 Efficient azide formation
CuAAC reaction Benzyl azide + 3-ethynylaniline, CuSO4·5H2O (10 mol%), sodium ascorbate (20 mol%), t-BuOH/H2O (4:1), 60 °C, 10 min 85–95 High regioselectivity, clean reaction
Nitro reduction (if applicable) Raney Nickel, hydrazine hydrate, EtOH/H2O, 60 °C, 15–60 min 80–90 Converts nitro to aniline

Mechanistic Insights and Optimization

  • Catalyst System: The CuSO4/sodium ascorbate system is preferred for its mildness and efficiency, generating Cu(I) in situ.
  • Solvent Effects: Mixed aqueous-organic solvents such as tert-butanol/water or ethanol/water provide good solubility for both organic and inorganic components, enhancing reaction rates.
  • Temperature: Moderate heating (40–60 °C) accelerates the reaction without decomposing sensitive groups.
  • Purification: Silica gel chromatography with dichloromethane/methanol or ethyl acetate/hexane gradients effectively separates the product from side-products and residual reagents.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Impact on Product
Alkyne substrate 3-ethynylaniline or protected derivative Provides alkyne for cycloaddition
Azide substrate Benzyl azide prepared from benzyl halide Provides azide for cycloaddition
Catalyst CuSO4·5H2O (10 mol%), sodium ascorbate (20 mol%) Generates active Cu(I) catalyst
Solvent t-BuOH/H2O (4:1) or EtOH/H2O Enhances solubility and reaction rate
Temperature 40–60 °C Balances rate and stability
Reaction time 10 min to several hours Ensures complete conversion
Purification Silica gel chromatography Yields pure product

Chemical Reactions Analysis

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline derivatives is their role as anticancer agents. Research indicates that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds synthesized from this scaffold can inhibit tubulin polymerization, which is crucial for cancer cell division. The structure–activity relationship (SAR) studies revealed that specific substitutions enhance their efficacy. For example, a derivative with an IC50 value of 46 nM against MCF-7 human breast tumor cells demonstrates the potential of these compounds as effective anticancer agents .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects involves interference with microtubule dynamics. They have been shown to cause G2/M-phase arrest in cell cycles and disrupt normal microtubule activity in HeLa cells. This disruption leads to apoptosis in cancer cells, making them a promising candidate for further development in cancer therapy .

Materials Science

Synthesis of Functional Materials
this compound serves as a versatile building block for synthesizing various functional materials. The compound can undergo click chemistry reactions to form polymers or hybrid materials with enhanced properties. These materials can be utilized in coatings, adhesives, and drug delivery systems due to their improved mechanical strength and biocompatibility .

Nanocomposites
In materials science, triazole-based compounds have been incorporated into nanocomposites to improve thermal stability and mechanical properties. The triazole ring system can interact with metal ions or other organic compounds, leading to the formation of stable nanostructures that exhibit unique optical and electronic properties .

Agricultural Sciences

Pesticidal Properties
Research has indicated that derivatives of this compound possess pesticidal properties. These compounds can act as fungicides or insecticides due to their ability to disrupt biological processes in pests. The triazole moiety is known for its effectiveness in inhibiting fungal growth by interfering with sterol biosynthesis in fungi .

Case Study 1: Anticancer Activity

A study published in Frontiers in Chemistry demonstrated the synthesis of various derivatives from this compound and their evaluation against different cancer cell lines. The findings highlighted the importance of specific substitutions on the benzyl group for enhancing antiproliferative activity. The study concluded that these compounds could serve as a scaffold for developing new anticancer drugs .

Case Study 2: Material Development

In a recent publication, researchers explored the use of triazole-based compounds in creating advanced nanocomposite materials. By incorporating this compound into polymer matrices, they achieved significant improvements in thermal stability and mechanical strength. This study showcased the potential applications of these materials in various industrial sectors .

Mechanism of Action

The mechanism of action of 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to bind to the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells . The compound also acts as a ligand for metal ions, stabilizing them and enhancing their catalytic activity in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Aniline-Substituted Triazoles

synthesizes three positional isomers of 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline, differing in the substitution pattern of the aniline group:

Compound ID Structure Yield (%) Melting Point (°C) Key Observations
1k 2-(1-Benzyl-triazol-4-yl)aniline (ortho) 42 97–98 Lower yield due to steric hindrance .
1l 3-(1-Benzyl-triazol-4-yl)aniline (meta) 65 145–147 Balanced reactivity and stability .
1m 4-(1-Benzyl-triazol-4-yl)aniline (para) 86 160–161 Highest yield and melting point, suggesting enhanced crystallinity .

Key Trends :

  • Para-substituted analogs (e.g., 1m ) exhibit superior synthetic efficiency and thermal stability compared to ortho or meta isomers.
  • Ortho substitution introduces steric clashes, reducing yield and stability .

Substituent Variations on the Triazole Ring

Benzyl vs. Alkylamino Substituents
  • 3-(1-(4-Aminobutyl)-triazol-4-yl)aniline (): CAS: 1788044-10-9; Formula: C₁₂H₂₀Cl₃N₅. Features a flexible 4-aminobutyl chain instead of benzyl, enhancing solubility in aqueous media due to the hydrochloride salt form . Applications: Likely used in drug discovery for improved pharmacokinetics.
  • 3-(1-Pyrazol-1-yl)aniline ():

    • Replaces triazole with pyrazole, altering electronic properties.
    • ¹H-NMR : δ 7.82–6.44 (pyrazole and aromatic protons) .
Heterocycle Variations
  • SMILES: C1=CC(=CC=C1CN2C=NC=N2)N . Applications: Intermediate in synthesizing migraine therapeutics like rizatriptan .

Structure-Activity Relationship (SAR) Insights

  • Electronic Effects : Para-substituted triazoles (1m ) exhibit stronger conjugation, enhancing thermal stability.
  • Steric Effects : Ortho-substituted analogs (1k ) face reduced synthetic efficiency.
  • Solubility : Hydrochloride salts (e.g., ) improve aqueous compatibility for biological applications.

Biological Activity

3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on current research findings.

  • Molecular Formula : C15H14N4
  • Molecular Weight : 250.3 g/mol
  • CAS Number : 1151920-00-1

The compound features a triazole ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit notable anticancer properties. For instance, derivatives containing the triazole moiety have shown cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : Studies indicate that this compound exhibits dose-dependent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
CompoundCell LineIC50 (µM)
This compoundMCF-715.63
Reference Compound (Tamoxifen)MCF-710.38

The IC50 value indicates the concentration required to inhibit cell growth by 50%, suggesting that this compound has comparable potency to established anticancer agents.

The mechanism by which this compound induces apoptosis in cancer cells involves the activation of caspase pathways and modulation of p53 expression levels . This highlights its potential as an effective anticancer agent.

Antimicrobial Properties

In addition to anticancer activity, triazole compounds are recognized for their antimicrobial properties. Recent studies have shown that derivatives of this compound possess antifungal activity against various pathogens .

Antifungal Activity

Research has indicated that triazole-containing compounds exhibit significant antifungal effects:

CompoundPathogenActivity
This compoundCandida spp.Effective
Reference Triazole DerivativeAspergillus spp.Effective

These findings suggest that this compound could be developed further as an antifungal agent.

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by structural modifications. The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring enhances biological potency .

Case Studies

Several case studies have explored the synthesis and biological evaluation of triazole derivatives:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated a correlation between structural features and biological efficacy .
  • Mechanistic Insights : Another investigation provided insights into the apoptotic mechanisms activated by these compounds in cancer cells, emphasizing the role of caspases and p53 modulation .

Q & A

Q. What are the optimal synthetic routes for 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline, and how can reaction efficiency be improved?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 65% under microwave-assisted conditions. Key parameters include:

  • Catalyst : Cu(I) supported on polyacrylate resin enhances regioselectivity for 1,4-triazole formation .
  • Precursors : Benzyl azide and 3-ethynylaniline .
  • Conditions : Microwave irradiation (100–120°C, 10–15 min) improves yield vs. conventional heating (6–8 hours) . Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity (e.g., DMF vs. ethanol) to reduce byproducts .

Q. How should researchers characterize this compound using spectroscopic methods?

  • NMR : Key signals include:
  • ¹H-NMR : Aromatic protons (δ 6.8–7.4 ppm), benzyl CH₂ (δ 5.4 ppm), and triazole C-H (δ 8.1 ppm) .
  • ¹³C-NMR : Triazole carbons (δ 145–150 ppm), aniline C-N (δ 120–125 ppm) .
    • IR : N-H stretch (~3400 cm⁻¹), triazole C=N (1600–1650 cm⁻¹) .
    • ESI-MS : Molecular ion [M+H]⁺ at m/z 266.1 confirms molecular weight .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of derivatives of this compound?

  • Data Collection : Use high-resolution XRD (Mo-Kα radiation, λ = 0.71073 Å) to index crystals .
  • Refinement : SHELXL refines structures via iterative least-squares cycles, with R-factors <5% for reliable geometry .
  • Challenges : Address twinning or disorder in benzyl/triazole moieties using the TWIN/BASF commands in SHELX . Example: A derivative (4-(1-benzyl-triazolyl)-pyrimidine) showed a distorted tetrahedral Cu(I) coordination in photoluminescent complexes .

Q. How to reconcile discrepancies between experimental NMR data and DFT-predicted chemical shifts?

  • DFT Setup : Optimize geometry at B3LYP/6-31G(d) level and calculate shielding constants with GIAO approximation .
  • Analysis : Compare computed vs. observed shifts for triazole protons (Δδ >0.5 ppm suggests solvent effects or conformational flexibility) .
  • Mitigation : Include explicit solvent models (e.g., PCM for DMSO) or dynamic averaging via MD simulations .

Q. What role does this compound play in designing photoluminescent Cu(I) complexes?

  • Coordination Chemistry : The aniline nitrogen and triazole N3 bind Cu(I), forming six-membered chelate rings with dppb ligands .
  • Emission Properties : Substituents on benzyl groups tune emission wavelengths (e.g., electron-withdrawing groups redshift luminescence via MLCT/LLCT transitions) .
  • Applications : These complexes exhibit potential as OLED emitters, with quantum yields up to 2.2% in solution .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results in analogs of this compound?

  • Structural Variations : Compare analogs with substituents at triazole (e.g., methyl vs. trifluoromethyl) to assess electronic effects on target binding .
  • Assay Conditions : Control for solvent (DMSO %), concentration (µM–mM), and cell-line specificity . Example: Triazole-methyl analogs showed higher antifungal activity vs. CF₃-substituted derivatives due to enhanced membrane permeability .

Methodological Resources

  • Synthesis : Follow protocols from and for reproducible CuAAC reactions.
  • Crystallography : Use SHELX suite (SHELXD for phasing, SHELXL for refinement) .
  • Computational Tools : Gaussian 16 for DFT, Mercury for crystal visualization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline

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